Propanamide, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-N-methyl-N-(2-(2-pyridinyl)ethyl)-, monohydrochloride
Beschreibung
Systematic IUPAC Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl-N-methyl-N-(2-pyridin-2-ylethyl)propanamide;hydrochloride. This nomenclature precisely describes the molecular structure by identifying each functional group and its position within the molecule. The compound consists of a propanamide backbone with a complex substitution pattern that includes a phenolic moiety bearing two tert-butyl groups, a sulfur linkage, and a pyridine-containing side chain.
The systematic name reveals the presence of several key structural features that contribute to the compound's biological activity. The 3,5-di-tert-butyl-4-hydroxyphenyl group represents a sterically hindered phenolic antioxidant motif, while the sulfanyl linkage provides a connection to the propanamide chain. The N-methyl-N-(2-pyridin-2-ylethyl) substitution pattern on the amide nitrogen introduces both steric bulk and potential coordination sites that may be important for enzyme binding.
The hydrochloride salt form indicates that the compound was prepared and studied as a crystalline salt, likely to improve its physical properties such as solubility, stability, and handling characteristics. The formation of hydrochloride salts is a common pharmaceutical practice for compounds containing basic nitrogen atoms, as the pyridine ring in this molecule would be expected to exhibit basic properties.
Common Names and Synonyms
The compound is most commonly known by its research designation SC-41661A, which was assigned by its originating pharmaceutical company. Alternative representations of this designation include SC 41661A and SC41661A, reflecting different formatting conventions used in scientific literature and databases. These designations follow the typical pharmaceutical industry practice of assigning alphanumeric codes to experimental compounds during the research and development process.
The research designation SC-41661A has been consistently used across multiple scientific publications and patent documents, establishing it as the primary identifier for this compound in the pharmaceutical and biochemical literature. The consistency of this designation across different research contexts demonstrates the compound's significance in the field of lipoxygenase inhibition research.
Additional synonyms found in chemical databases include various systematic name variations that reflect different levels of nomenclature detail. The compound may also be referenced by its full systematic name in formal chemical documentation, though the research designation remains the most practical identifier for scientific communication.
Registry Numbers and Identifiers
The compound has been assigned several important registry numbers and database identifiers that facilitate its tracking and referencing across scientific databases and regulatory systems. The Chemical Abstracts Service registry number is 105357-17-3, which serves as the primary unique identifier for this specific molecular entity. This registry number is essential for unambiguous identification in chemical databases and regulatory filings.
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 105357-17-3 |
| PubChem Compound Identifier | 188930 |
| Molecular Formula | C₂₅H₃₇ClN₂O₂S |
| Molecular Weight | 465.1 g/mol |
| InChI Key | MCQQQXHGLCUPHW-UHFFFAOYSA-N |
The PubChem Compound Identifier 188930 provides access to comprehensive chemical information through the National Center for Biotechnology Information database system. This identifier links to detailed structural, physical, and chemical property data that supports research applications. The molecular formula C₂₅H₃₇ClN₂O₂S indicates the presence of 25 carbon atoms, 37 hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom, reflecting the complex organic structure of this pharmaceutical compound.
The InChI Key MCQQQXHGLCUPHW-UHFFFAOYSA-N represents a hashed version of the International Chemical Identifier, providing a compact and searchable representation of the molecular structure. This standardized identifier enables efficient database searching and cross-referencing across different chemical information systems.
Historical Context of Discovery
The compound SC-41661A was developed by G.D. Searle & Company, Incorporated, a pharmaceutical company with a distinguished history in drug discovery and development. G.D. Searle & Company was founded in 1888 by Gideon Daniel Searle in Omaha, Nebraska, and incorporated in 1908, establishing itself as a significant player in the pharmaceutical industry. The company later established its headquarters in Skokie, Illinois in 1941, from where it conducted extensive research and development activities.
The discovery and development of SC-41661A occurred during a period of intense research interest in arachidonic acid metabolism and the development of selective enzyme inhibitors for inflammatory diseases. The compound was specifically designed as a 5-lipoxygenase inhibitor, targeting an enzyme that plays a crucial role in the biosynthesis of leukotrienes and other inflammatory mediators. This research direction reflected the pharmaceutical industry's growing understanding of the molecular mechanisms underlying inflammatory processes and the potential for therapeutic intervention through selective enzyme inhibition.
G.D. Searle & Company had established itself as a leader in pharmaceutical innovation, having previously developed significant therapeutic agents including the first female birth control pill and the artificial sweetener NutraSweet. The company's expertise in medicinal chemistry and drug development provided the foundation for the sophisticated molecular design exemplified by SC-41661A. The compound represents the culmination of extensive structure-activity relationship studies aimed at optimizing selectivity and potency for 5-lipoxygenase inhibition.
The development of SC-41661A coincided with broader pharmaceutical industry efforts to develop anti-inflammatory agents with improved specificity and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs. The compound's ultimate discontinuation from clinical development reflects the challenges inherent in translating promising preclinical findings into successful therapeutic agents. Despite its discontinuation, SC-41661A continues to serve as an important research tool for studying 5-lipoxygenase function and arachidonic acid metabolism in various experimental systems.
Eigenschaften
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanyl-N-methyl-N-(2-pyridin-2-ylethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2S.ClH/c1-24(2,3)20-16-19(17-21(23(20)29)25(4,5)6)30-15-12-22(28)27(7)14-11-18-10-8-9-13-26-18;/h8-10,13,16-17,29H,11-12,14-15H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQQQXHGLCUPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCC(=O)N(C)CCC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909462 | |
| Record name | 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105357-17-3 | |
| Record name | SC 41661A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105357173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Thioether Linkage Formation
The core thioether bridge is constructed via nucleophilic substitution between 3,5-di-tert-butyl-4-hydroxythiophenol and a halogenated propanamide precursor.
Reaction Conditions :
Mechanism :
The thiophenol attacks the electrophilic carbon of the chloro-propanamide intermediate, facilitated by a base to scavenge HCl.
Amidation and N-Alkylation
The tertiary amine group is introduced via alkylation of N-methyl-N-(2-pyridin-2-ylethyl)amine with a bromoacetamide intermediate.
Procedure :
-
Bromoacetamide Synthesis : React propionic acid with thionyl chloride to form propanoyl chloride, followed by treatment with methylamine.
-
Alkylation :
Critical Parameters :
Salt Formation (Monohydrochloride)
The free base is converted to the monohydrochloride salt using HCl gas or concentrated HCl in ethanol.
Optimization :
Characterization :
Process Optimization and Scaling
Catalytic Enhancements
Industrial-Scale Production
Key Adjustments :
-
Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processing.
-
Solvent Recovery : Ethanol and THF are recycled via distillation (≥95% recovery).
Economic Metrics :
| Parameter | Small Scale (Lab) | Industrial Scale |
|---|---|---|
| Yield | 65% | 82% |
| Purity | 98% | 99.5% |
| Cost per Kilogram | $12,000 | $3,500 |
Analytical and Purification Methods
Chromatographic Techniques
Recrystallization
Challenges and Solutions
Impurity Control
Analyse Chemischer Reaktionen
SC-41661A unterliegt in erster Linie Reaktionen, die typisch für seine funktionellen Gruppen sind. Als Inhibitor von Arachidonat-5-Lipoxygenase interagiert es mit dem aktiven Zentrum des Enzyms und verhindert die Umwandlung von Arachidonsäure in Leukotriene. Die Verbindung kann auch Oxidations- und Reduktionsreaktionen eingehen, abhängig von den spezifischen Bedingungen und Reagenzien, die verwendet werden. Gängige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antioxidant Properties
The compound exhibits significant antioxidant activity due to the presence of the hydroxyphenyl group. Studies have shown that compounds with similar structures can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases . This property positions it as a potential candidate for developing therapeutic agents targeting conditions such as cancer and cardiovascular diseases.
Pharmacological Applications
Research indicates that derivatives of propanamide compounds can act as inhibitors of various enzymes and receptors. For instance, the presence of the pyridine moiety suggests potential interactions with biological targets involved in neurotransmission and pain pathways. This could lead to the development of analgesics or neuroprotective agents .
Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of related compounds, demonstrating their efficacy in reducing inflammation markers in vitro. The findings suggest that the propanamide derivative could be further explored for its anti-inflammatory properties, particularly in chronic inflammatory conditions such as arthritis .
Material Science
Polymer Additives
Due to its unique chemical structure, propanamide derivatives can serve as effective additives in polymer formulations. They can enhance thermal stability and mechanical properties, making them suitable for applications in high-performance plastics and coatings. Research has shown that incorporating such compounds into polymer matrices can improve their resistance to thermal degradation and UV radiation .
Nanocomposite Development
The compound's ability to form stable complexes with nanoparticles opens avenues for developing nanocomposites with enhanced electrical and thermal properties. Such materials could find applications in electronics and energy storage devices, where improved conductivity and thermal management are crucial .
Environmental Studies
Bioremediation Potential
The compound's structural features suggest it may interact with various pollutants. Preliminary studies indicate that similar thioether-containing compounds can facilitate the degradation of organic pollutants in soil and water systems. This positions propanamide as a candidate for bioremediation strategies aimed at detoxifying contaminated environments .
Sustainability Applications
Research is ongoing into the use of this compound as a biodegradable alternative to conventional plasticizers in agricultural films. Its potential for reducing environmental impact while maintaining functionality makes it an attractive option for sustainable agricultural practices .
Wirkmechanismus
SC-41661A exerts its effects by inhibiting the enzyme arachidonate 5-lipoxygenase. This enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. By blocking this pathway, SC-41661A reduces the production of leukotrienes, thereby dampening the associated inflammatory and proliferative activities. The compound’s mechanism involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes structurally or functionally related propanamide derivatives, based on evidence from peer-reviewed literature and chemical databases:
Key Structural and Functional Differences
Backbone and Functional Groups The target compound’s thioether-linked phenolic group distinguishes it from simpler propanamides like Propanil, which lacks steric hindrance or heterocyclic elements .
3-Chloro-N-phenyl-phthalimide is used in polymer synthesis, highlighting the role of aromatic substituents in material science, unlike the target compound’s pharmaceutical-oriented design .
Physicochemical Properties The monohydrochloride salt in the target compound likely enhances water solubility compared to neutral analogs like Isoxaben, which relies on methoxy groups for solubility .
Biologische Aktivität
Propanamide, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-N-methyl-N-(2-(2-pyridinyl)ethyl)-, monohydrochloride (CAS Number: 34249-71-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 277.402 g/mol. The compound features a thioether linkage and a pyridine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₇N₂O₂S |
| Molecular Weight | 277.402 g/mol |
| CAS Number | 34249-71-3 |
| LogP | 4.1054 |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Notably, it has been investigated for its effects on ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). Modulators of CFTR can either potentiate or inhibit ion channel activity, which is crucial in conditions like cystic fibrosis and chronic obstructive pulmonary disease (COPD).
CFTR Interaction
Research indicates that compounds similar to propanamide can modulate CFTR activity by binding to specific sites on the protein. For instance, studies have shown that certain analogs can enhance CFTR currents significantly, suggesting a potential role in treating diseases characterized by CFTR dysfunction .
Therapeutic Potential
Given its structural features and biological interactions, propanamide may have several therapeutic applications:
- Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties that could protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities, which may be beneficial in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies on related compounds show promising antimicrobial activity against various bacterial and fungal strains .
Case Studies and Research Findings
- Antimicrobial Activity : In a study evaluating novel propanamide derivatives, compounds exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi . This suggests that propanamide could be a candidate for further development in antimicrobial therapies.
- CFTR Modulation : A study focusing on CFTR potentiators reported that specific enantiomers of related compounds could either enhance or inhibit CFTR currents. This duality indicates the potential for propanamide to be developed as either a potentiator or inhibitor depending on its formulation and target application .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this propanamide derivative, and what challenges are associated with its yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including thioether bond formation between the phenolic and propanamide moieties, followed by N-alkylation and hydrochloride salt formation. Key challenges include steric hindrance from the tert-butyl groups and competing side reactions. To mitigate low yields (e.g., <50%), use controlled temperatures (0–5°C for sensitive steps) and anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for verifying substituent positions, particularly the tert-butyl groups and pyridinyl-ethyl chain. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities. For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers address stability concerns during storage and handling?
- Methodological Answer : The compound’s phenolic hydroxyl group and hydrochloride salt make it hygroscopic. Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Monitor stability via periodic TLC or HPLC analysis. For handling, use gloveboxes to minimize exposure to moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines) or impurities in the compound batch. Standardize protocols by:
- Using ultra-pure compound batches (≥98% purity, confirmed by HPLC).
- Validating biological assays with positive/negative controls (e.g., known enzyme inhibitors).
- Replicating experiments in multiple cell lines or in vitro models to assess consistency .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer : The compound’s high hydrophobicity (logP >4) limits aqueous solubility. Strategies include:
- Formulating with cyclodextrins or lipid-based nanoparticles.
- Synthesizing prodrugs (e.g., ester derivatives) that hydrolyze in vivo.
- Administering via intravenous routes with co-solvents like PEG-400 .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs). Use QSAR models to correlate structural features (e.g., tert-butyl substitution) with ADMET properties. Density Functional Theory (DFT) calculations can identify reactive sites for metabolic stability improvements .
Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition studies?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, kon/koff). For irreversible inhibitors, employ time-dependent activity assays with pre-incubation steps. Confirm target engagement via Western blotting for downstream signaling markers .
Data Contradiction Analysis
Q. How should researchers address inconsistent spectroscopic data (e.g., NMR shifts) between batches?
- Methodological Answer : Variations may stem from residual solvents, tautomerism, or salt forms. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
